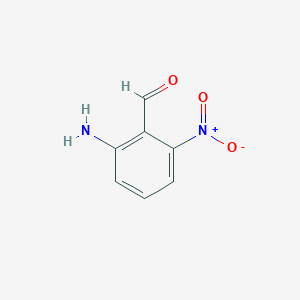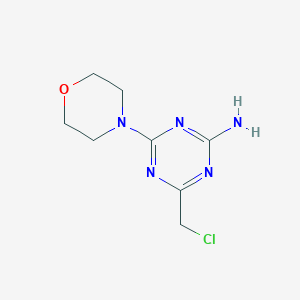
4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine and morpholine rings would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group could potentially undergo nucleophilic substitution reactions, and the amine group on the triazine ring could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis Techniques
Microwave Irradiation Synthesis : A method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including 4-aryl-6-morpholino-1,3,5-triazin-2-amines, using microwave irradiation in a one-pot manner from cyanoguanidine, aromatic aldehydes, and cyclic amines has been developed. This method has been shown to produce dihydrotriazines which are then converted into targeted compounds through aromatic dehydrogenation (Dolzhenko et al., 2021).
Synthesis of 1,3,5-Triazine Derivatives : The compound 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine was synthesized by cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate, demonstrating a methodology for creating 1,3,5-triazine derivatives (Zhang Li-hu, 2014).
Molecular Structure and Characterization
Crystal Structure Analysis : The crystal structures of two representative 4-aryl-6-morpholino-1,3,5-triazin-2-amines were established by X-ray crystallography, providing valuable insights into their molecular configuration (Dolzhenko et al., 2021).
Morpholine and Triazine Compound Synthesis : The title compound, C15H26ClN5O, synthesized from 2,4,6-trichloro-1,3,5-triazine with 2,4,4-trimethylpentan-2-amine and morpholine, demonstrated intermolecular N—H⋯O hydrogen bonding in its crystal structure (Yi‐Ping Jiang et al., 2007).
Biological and Antimicrobial Activities
Antimicrobial Activities : Research on 1,2,4-Triazole Derivatives, including those involving morpholine, revealed some compounds possessing good or moderate activities against test microorganisms, indicating potential antimicrobial applications (Bektaş et al., 2007).
Antileukemic Activity : Preliminary biological screening of synthesized 4-aryl-6-morpholino-1,3,5-triazin-2-amines identified potent antileukemic activity for specific compounds, suggesting potential in cancer research (Dolzhenko et al., 2021).
Carbonic Anhydrase Inhibitors : Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, reacted with various nucleophiles such as morpholine, were investigated as inhibitors of human carbonic anhydrase isoforms. They showed potent inhibition, especially against tumor-associated isoform hCA IX, highlighting potential in disease treatment (Lolak et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAGDEITRDZSFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176266 |
Source


|
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
CAS RN |
21868-41-7 |
Source


|
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)
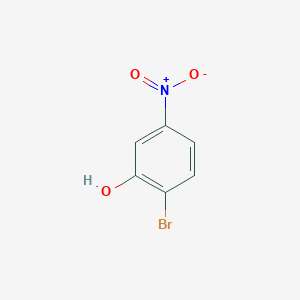
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)

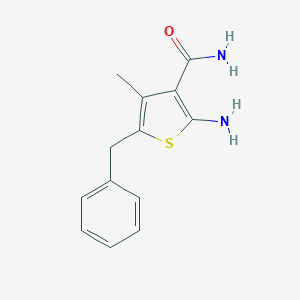
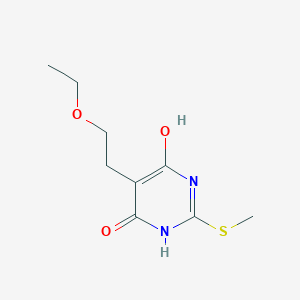
![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)
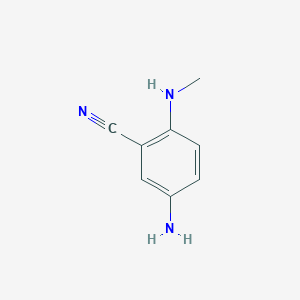
![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)
